molecular formula C10H19NO B13218449 [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol

[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol

Cat. No.: B13218449
M. Wt: 169.26 g/mol
InChI Key: WBHWRRUSKKWWGX-UHFFFAOYSA-N
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Description

[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol: is an organic compound with the molecular formula C10H19NO It is a cyclopentene derivative with an amino group and a hydroxyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopent-3-en-1-ol and 1-amino-2-methylpropane as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopent-3-en-1-one derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases, including its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-en-1-ol: A precursor in the synthesis of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol.

    1-Amino-2-methylpropane: Another precursor used in the synthesis.

    Cyclopent-3-en-1-one: A potential oxidation product of the compound.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of both an amino and a hydroxyl group on the cyclopentene ring provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

[1-(1-amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol

InChI

InChI=1S/C10H19NO/c1-8(2)9(11)10(7-12)5-3-4-6-10/h3-4,8-9,12H,5-7,11H2,1-2H3

InChI Key

WBHWRRUSKKWWGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1(CC=CC1)CO)N

Origin of Product

United States

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